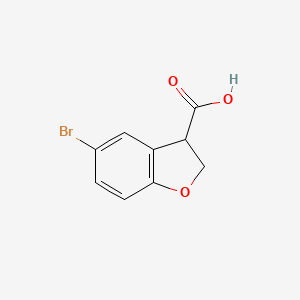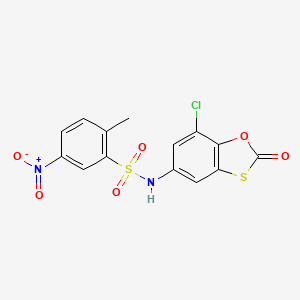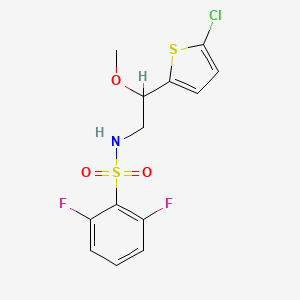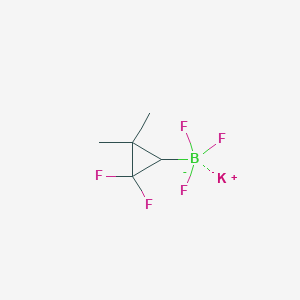
(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C17H22FN5O2 and its molecular weight is 347.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Formulation Development
Development of suitable formulations for early toxicology and clinical studies is a vital application. For instance, in the research of (Burton et al., 2012), a nonionizable and poorly water-soluble compound, similar in structure, was developed into a solubilized, precipitation-resistant formulation to achieve higher plasma concentrations and improve dose proportionality.
Synthesis for Anticancer Evaluation
The synthesis of complex chemical compounds, including those structurally related to the mentioned compound, is extensively researched for anticancer properties. For example, (Gouhar & Raafat, 2015) discusses the synthesis of a compound and its reaction with different nucleophiles for potential anticancer evaluation.
Preclinical Profiling for Mood Disorders
Preclinical profiling to assess the suitability of compounds for clinical trials is another application. The study by (Chrovian et al., 2018) exemplifies this, where compounds with a similar structure were advanced into phase I clinical trials to evaluate safety and tolerability for the treatment of mood disorders.
Antimicrobial and Anticancer Agents
Compounds structurally related to (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone are studied for their potential as antimicrobial and anticancer agents. (Katariya et al., 2021) highlights the synthesis of novel compounds with such potential, underlining the significance of these research endeavors.
Anti-Lung Cancer Activity
Research into specific types of cancer, such as lung cancer, is also a key area. The work by (Hammam et al., 2005) on novel fluoro substituted benzo[b]pyran with anti-lung cancer activity is a pertinent example.
Antimicrobial Activity of Derivatives
Exploring the antimicrobial activity of various chemical derivatives is another application. (Kumar et al., 2012) synthesized a series of compounds showing good antimicrobial activity, illustrating the broad scope of research in this field.
Antimicrobial and Anticancer Properties
Further research on similar compounds for both antimicrobial and anticancer properties is evident in the study by (Hafez et al., 2016). This demonstrates the dual potential of these compounds in medical applications.
Structural Analysis and Physicochemical Properties
In-depth analysis of the molecular structure and physicochemical properties is crucial. For instance, (Huang et al., 2021) conducted a study involving crystallographic, conformational analyses, and density functional theory calculations to understand the properties of similar compounds.
Antimycobacterial Activity
Research into antimycobacterial activity is another significant application. The work of (Sidhaye et al., 2011) synthesizing compounds for this purpose exemplifies the ongoing efforts in this domain.
Anticonvulsant Agents
The development of anticonvulsant agents is another area of research. As shown by (Malik & Khan, 2014), novel compounds structurally related were synthesized and evaluated for their effectiveness as anticonvulsant agents.
特性
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN5O2/c1-5-13-15(18)16(20-9-19-13)25-12-6-7-23(8-12)17(24)14-10(2)21-22(4)11(14)3/h9,12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVZSVGXUYBUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=C(N(N=C3C)C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

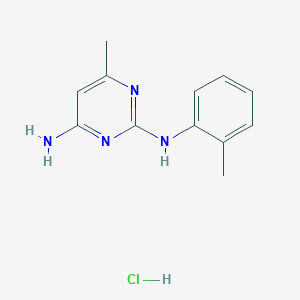

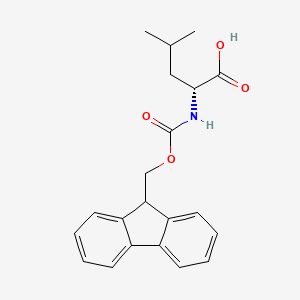

![2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2960072.png)
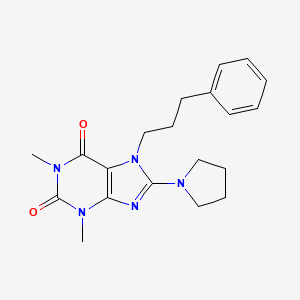
![2-[(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(propyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2960074.png)
